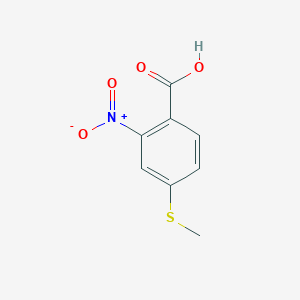![molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7](/img/structure/B1315619.png)
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
描述
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, which are structurally similar to ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate, have shown significant activity against multidrug-resistant tuberculosis .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit their function . It can be inferred that this compound may have a similar mode of action.
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine analogues affect the pathways related to the survival and replication of tuberculosis bacteria .
Pharmacokinetics
It is known that the compound has a molecular weight of 20521 , which may influence its bioavailability.
Result of Action
It is known that imidazo[1,2-a]pyridine analogues have significant activity against multidrug-resistant tuberculosis , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c , suggesting that temperature and humidity may affect its stability.
生化分析
Biochemical Properties
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves its binding to specific enzymes that catalyze oxidation-reduction reactions. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, this compound has been shown to interact with certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits varying degrees of stability and degradation under different conditions. For instance, this compound may degrade more rapidly in the presence of certain environmental factors, such as light or heat, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where a specific dosage range elicits the maximum therapeutic benefit without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in target cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
准备方法
The synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be achieved through various synthetic routes, including:
Condensation Reactions: This method involves the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrazine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. This method is advantageous due to its efficiency and high yield.
Oxidative Coupling: This method involves the coupling of two or more precursors in the presence of an oxidizing agent to form the imidazo[1,2-a]pyrazine core.
Tandem Reactions: These reactions involve multiple sequential steps in a single reaction vessel, leading to the formation of the desired product.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Functionalization: The imidazo[1,2-a]pyrazine core can be functionalized through radical reactions, transition metal catalysis, and metal-free oxidation.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its biological activities.
Organic Synthesis: The imidazo[1,2-a]pyrazine scaffold is valuable in organic synthesis for constructing complex molecules and exploring new chemical reactions.
Material Science: This compound is used in the development of new materials with unique properties, such as electronic and photonic materials.
相似化合物的比较
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
2-methylimidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
2-ethyl-3-methylpyrazine: This compound has a simpler structure with only a pyrazine ring and no fused imidazole ring.
The uniqueness of this compound lies in its fused bicyclic structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOUMCRCULAJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540155 | |
| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-23-7 | |
| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87597-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

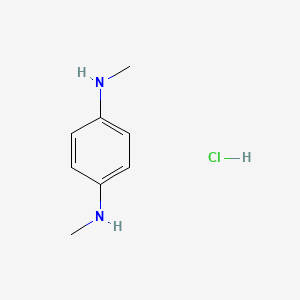
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
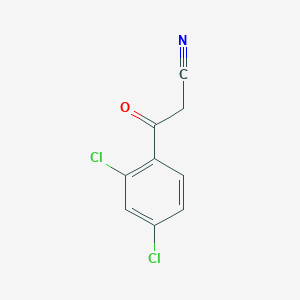
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
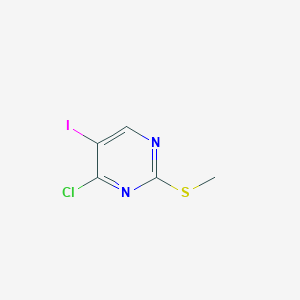
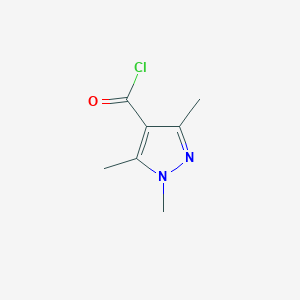
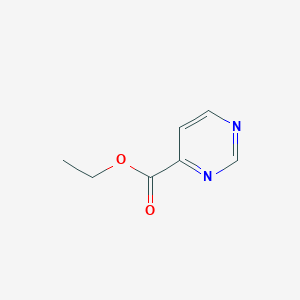
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)


